molecular formula C7H6NaO2 B044007 Sodium benzoate CAS No. 532-32-1

Sodium benzoate

Cat. No.: B044007
CAS No.: 532-32-1
M. Wt: 145.11 g/mol
InChI Key: UJTIFEVFUCJMKZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium benzoate, the sodium salt of benzoic acid, is primarily targeted at inhibiting the growth of bacteria, yeast, and mold . It is widely used as a food preservative due to its antifungal and antibacterial properties .

Mode of Action

This compound acts by binding to amino acids, leading to the excretion of these amino acids and a decrease in ammonia levels . This property is utilized in the treatment of urea cycle disorders . This compound can also conjugate with glycine to form hippurate, which is excreted by the kidneys .

Biochemical Pathways

This compound is involved in the benzoate catabolism pathway. It is metabolized within mitochondria to produce hippurate, which is then cleared by the kidneys . The human gut microbiome plays a significant role in this metabolism . The presence of cat operon genes (catA, catB, catC) encoding proteins homologous to the catechol-1,2-dioxygenase (CatA), muconate cycloisomerase (CatB), and muconolactone D isomerase (CatC), respectively, has been identified in the human gut metagenome .

Result of Action

This compound significantly inhibits early exponential yeast cell proliferation and metabolic activity at certain concentrations . It also alters the transcription level of endocrine coding genes such as ERR and DmJHAMT . These effects indicate that this compound can affect host growth and development through altering endocrine hormone levels and commensal microbial composition .

Action Environment

This compound is most widely used in acidic foods such as salad dressings, carbonated drinks, jams and fruit juices, pickles, condiments, and frozen yogurt toppings . Its action, efficacy, and stability can be influenced by environmental factors such as temperature . It is soluble in water, liquid ammonia, and pyridine , and its solubility can affect its action and efficacy.

Chemical Reactions Analysis

Sodium benzoate undergoes various chemical reactions:

Common reagents used in these reactions include sodium hydroxide for neutralization and various oxidizing agents for the production of benzoic acid. The major products formed include benzene from decarboxylation and benzoic acid from neutralization .

Properties

CAS No.

532-32-1

Molecular Formula

C7H6NaO2

Molecular Weight

145.11 g/mol

IUPAC Name

sodium;benzoate

InChI

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);

InChI Key

UJTIFEVFUCJMKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.[Na]

boiling_point

>450 °C to <475 °C, decomposes with no boiling (OECD Guideline 103 (Boiling point/boiling range))

Color/Form

White, granules or crystalline powder
Colorless crystalline powde

density

1.50 g/cu cm (OECD Guideline 109 (Density of Liquids and Solids))
Relative density (water = 1): 1.44

flash_point

100 °C (>212 °F)
>100 °C

melting_point

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after drying in a sulphuric acid desiccator
436 °C (OECD Guideline 102 (Melting point / Melting Range))
>300 °C

532-32-1

physical_description

Pellets or Large Crystals;  Liquid;  Dry Powder, Pellets or Large Crystals;  Dry Powder
A white, almost odourless, crystalline powder or granules
White odorless solid;  [Merck Index] Hygroscopic;  [ICSC] White powder;  [MSDSonline]
WHITE HYGROSCOPIC CRYSTALLINE POWDER OR GRANULES

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions.

solubility

Freely soluble in water, sparingly soluble in ethanol
In water, 556 g/L (temperature and pH not reported)
1 g dissolves in 1.8 mL water, 1.4 mL boiling water, about 75 mL alcohol, 50 mL mixture of 47.5 mL alcohol and 3.7 mL water
Solubility in water, g/100ml at 20 °C: 63

Synonyms

Antimol;  Benzoate of Soda;  E 211;  E 221;  E 221 (nucleating agent);  Fuminaru;  Purox S;  Sobenate

vapor_pressure

2.9X10-12 mm Hg at 25 °C (est)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The procedure of Example 1 was followed using benzyl benzoate (4.8 mL, 5 mmol), sodium trimethylsilanolate (2.82 g, 25 mmol), dry tetrahydrofuran (100 mL), and 6.25 h of heating at reflux. The reaction mixture was cooled to room temperature and sodium benzoate (2.32 g, 64% yield) was isolated as a white solid: 1H NMR (D2O) δ 7.0-8.0 ppm (m, Ar--H's, 5H). Anal. Calcd. for C7H5NaO: C, 58.34; H, 3.50; Na, 15.95. Found: C, 57.99, 57.94; H, 3.80, 3.83; Na, 16.38, 16.60.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium benzoate
Yield
64%

Synthesis routes and methods II

Procedure details

A liquefied composition containing 5 weight percent of sodium oleate, 5 weight percent of ethanol, enough sodium dihydrogen phosphate to obtain a pH of 9.8, 0.1 weight percent of sodium benzoate, and the remainder sterile distilled water (q.s.). The liquefied composition (termed GHT 7701) was placed in amber glass bottles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium benzoate

Synthesis routes and methods III

Procedure details

50 mmol benzoic acid is dissolved in 50 mL of methanol. 50 mmol NaOH dissolved in 50 mL water is added slowly to the benzoic acid solution prepared while stirring to obtain sodium benzoate. 50 mmol silver nitrate dissolved in 50 mL water is added to the sodium benzoate solution, and then white precipitate forms fast. The precipitate is silver benzoate formed by exchange of Na+ and Ag+ by ionization tendency, washed to remove unreacted silver nitrate and NaOH with water, filtered and further washed several times to remove unreacted benzoic acid with methanol, and dried at 50° C. to obtain final silver benzoate.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium benzoate

Synthesis routes and methods IV

Procedure details

Into a 300 ml nickel autoclave are charged cinnamyl alcohol (50.0 g, 0.37 mo1), sodium hydroxide (34.6 g, 0.43 mol), the catalyst of Example 2 (12.8 g catalyst suspended in 48.6 g water) and water (75 g). The autoclave is sealed and purged with nitrogen. The autoclave is heated under pressure of 1.0×106Pascals to 170° C. After hydrogen evolution ceases, the reaction product filtered and the basic filtrate is extracted with diethylether. The aqueous phase is acidified and extracted with ether. The acid and base extracts are evaporated and analyzed. The reaction yields sodium 3-phenylpropionate (69 mol percent), 3-phenylpropanol (25 mol percent) and sodium benzoate (8 mol percent).
Name
Quantity
75 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
12.8 g
Type
catalyst
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
34.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
catalyst
Reaction Step Three
Name
sodium 3-phenylpropionate
Name
3-phenylpropanol
Name
sodium benzoate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium benzoate
Reactant of Route 2
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Reactant of Route 3
Sodium benzoate
Reactant of Route 4
Sodium benzoate
Reactant of Route 5
Sodium benzoate
Reactant of Route 6
Sodium benzoate

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